BenchChemオンラインストアへようこそ!

6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde

Medicinal Chemistry Diversity-Oriented Synthesis Fragment-Based Drug Design

6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde (CAS 2089649-58-9, molecular formula C₁₂H₁₃BrOS, molecular weight 285.20 g/mol) is a brominated thiochroman derivative bearing a reactive formyl group at the 4-position and a gem‑dimethyl substitution at the 2-position. Structurally, it belongs to the benzothiopyran family of sulfur‑containing heterocycles, which have demonstrated antibacterial, antifungal, antiviral, anti‑parasitic, and anticancer properties across multiple studies.

Molecular Formula C12H13BrOS
Molecular Weight 285.20 g/mol
CAS No. 2089649-58-9
Cat. No. B13053231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde
CAS2089649-58-9
Molecular FormulaC12H13BrOS
Molecular Weight285.20 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(S1)C=CC(=C2)Br)C=O)C
InChIInChI=1S/C12H13BrOS/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3
InChIKeyNHPGJTYGEFNJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde – CAS 2089649-58-9: Core Identity and Procurement-Relevant Profile


6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde (CAS 2089649-58-9, molecular formula C₁₂H₁₃BrOS, molecular weight 285.20 g/mol) is a brominated thiochroman derivative bearing a reactive formyl group at the 4-position and a gem‑dimethyl substitution at the 2-position [1]. Structurally, it belongs to the benzothiopyran family of sulfur‑containing heterocycles, which have demonstrated antibacterial, antifungal, antiviral, anti‑parasitic, and anticancer properties across multiple studies [2]. The compound is supplied at a minimum purity specification of 95% and is intended exclusively for research and development use [1]. Its well‑defined structure integrates three synthetically orthogonal functionalities—the aldehyde, the aryl bromide, and the thioether—making it a versatile building block for parallel medicinal chemistry and diversity‑oriented synthesis campaigns.

Why 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde Cannot Be Replaced by a Generic In‑Class Analog


Thiochroman‑4‑carbaldehydes are not functionally interchangeable. The combination of the 6‑bromo substituent, the 4‑carbaldehyde, and the 2,2‑gem‑dimethyl motif on the thiochroman scaffold creates a unique reactivity and property profile that is absent in close structural analogs. Replacing the aldehyde with a ketone eliminates the capacity for Schiff‑base formation; omitting the bromine removes the most versatile cross‑coupling handle; substituting sulfur with oxygen alters lipophilicity, polar surface area, and target‑binding characteristics as demonstrated in anti‑leishmanial SAR studies [1]; and repositioning the halogen or aldehyde to alternative ring positions changes both electronic distribution and steric accessibility for downstream derivatization [2]. The evidence below quantifies these differences across specific comparators.

Quantitative Differentiation Evidence for 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde Against Closest Analogs


Aldehyde vs. Ketone: Divergent Synthetic Versatility and Physicochemical Profile

Compared with its direct ketone precursor, 6-bromo-2,2-dimethylthiochroman-4-one (CAS 204449-18-3), the carbaldehyde possesses a formyl group that enables a distinct set of synthetic transformations—including Schiff base/imine formation, Wittig olefination, and reductive amination—that are inaccessible or proceed via fundamentally different mechanisms with the ketone [1]. Computed physicochemical properties from PubChem reveal a higher XLogP3-AA (3.3 vs. 3.2), an additional rotatable bond (1 vs. 0), and a larger molecular weight (285.20 vs. 271.18 g/mol), while TPSA remains identical at 42.4 Ų [1][2]. The extra rotatable bond may impart greater conformational flexibility for induced‑fit binding, although experimental target‑engagement data for this specific compound remain absent in the open literature.

Medicinal Chemistry Diversity-Oriented Synthesis Fragment-Based Drug Design

Aryl Bromide as a Cross‑Coupling Handle: Quantified Synthetic Accessibility Advantage

The 6‑bromo substituent provides a site for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) that is absent in the non‑halogenated thiochroman‑4‑carbaldehyde analog. U.S. Patent 5,519,150 (Allergan) teaches that electrophilic bromination of the 4,4‑dimethylthiochroman scaffold proceeds with high regioselectivity at the 6‑position, delivering 4,4‑dimethyl‑6‑bromothiochroman in 80.9% isolated yield [1]. Critically, the patent establishes that the three‑step overall yield for the brominated thiochroman intermediate is 62.7%, compared with ≤49% for the alternative two‑step route starting from 4‑bromothiophenol [1]. While the target compound is the 4‑carbaldehyde rather than the unsubstituted 6‑bromothiochroman, the patent precedent confirms the synthetic accessibility and regiochemical integrity of the 6‑bromo‑thiochroman motif, which is directly transferable to the carbaldehyde series.

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Thiochroman vs. Chroman Scaffold: Quantified Biological Activity Differentiation in Anti‑Leishmanial SAR

A head‑to‑head comparison within a published anti‑leishmanial SAR study evaluated the thiochromanone isostere (compound 12c, containing the thiochroman scaffold) against its direct oxygen‑containing chromanone analog (compound 3) [1]. Both compounds were tested against axenic amastigotes of Leishmania infantum. The thiochromanone 12c displayed an IC₅₀ of 19.5 μM, while the chromanone 3 exhibited an IC₅₀ of 25.3 μM, representing a 1.3‑fold improvement in potency upon sulfur substitution [1]. Although this comparison involves the 4‑one rather than the 4‑carbaldehyde series, the scaffold‑level difference in target engagement is directly relevant: the larger van der Waals radius and higher polarizability of sulfur vs. oxygen can enhance hydrophobic contacts and modulate electronic distribution within the heterocycle, effects that are expected to persist in the carbaldehyde oxidation state.

Anti-Parasitic Structure–Activity Relationship Isosteric Replacement

Regiochemical Differentiation: 6‑Bromo vs. 8‑Chloro Substitution Patterns

A commercially available thiochroman carbaldehyde analog, 8‑chloro‑4,4‑dimethylthiochroman‑6‑carbaldehyde, positions the halogen at C‑8 and the aldehyde at C‑6—the inverse of the target compound's 6‑bromo‑4‑carbaldehyde substitution pattern [1]. Electrophilic aromatic substitution directing effects differ fundamentally: in the target compound, the sulfur atom para‑directs electrophiles to the 6‑position, whereas the 8‑position is ortho to the ring junction and experiences different steric and electronic environments. The Allergan patents specifically teach that electrophilic bromination of the 4,4‑dimethylthiochroman system is “quite selective at the 6‑position” and that this selectivity “improves the yield of the desired isomer and obviates the need for separation of other, contaminating isomers” [2]. No comparable selectivity data are available for the 8‑chloro regioisomer. This regiochemical distinction directly impacts the direction and efficiency of subsequent derivatization: a C‑6 bromine is positioned meta to the sulfur and para to the ring junction, whereas a C‑8 chloro substituent occupies a sterically more congested site, potentially limiting cross‑coupling reactivity.

Regioselective Synthesis Electrophilic Aromatic Substitution Medicinal Chemistry

Pharmaceutical Intermediate Precedent: Thiochroman Core in Retinoic Acid Mimetic Programs

The 4,4‑dialkyl‑6‑halo‑thiochroman scaffold—of which the target compound is a direct carbaldehyde‑functionalized derivative—is explicitly claimed as a key intermediate in Allergan's retinoic acid receptor (RAR) agonist program [1][2]. U.S. Patents 5,420,295 and 5,519,150 disclose that 6‑bromo‑4,4‑dimethylthiochroman serves as the precursor to 6‑[(4,4‑dimethyl‑thiochroman‑6‑yl)ethynyl]nicotinic acids and esters possessing retinoic acid‑like biological activity [1]. The target compound's 4‑carbaldehyde group provides a direct synthetic entry point to these ethynylnicotinic acid conjugates via aldehyde–alkyne coupling or Horner–Wadsworth–Emmons homologation followed by Sonogashira coupling, representing a more convergent route than the unfunctionalized 6‑bromothiochroman described in the patents. In contrast, the ketone analog (6‑bromo‑2,2‑dimethylthiochroman‑4‑one) and the oxygen‑containing chroman analogs require additional redox manipulations to achieve the same retinoic acid mimetic core, adding synthetic steps and potentially reducing overall yield.

Retinoic Acid Receptor Pharmaceutical Intermediate Patent‑Backed Utility

Evidence‑Backed Application Scenarios for 6‑Bromo‑2,2‑dimethylthiochroman‑4‑carbaldehyde in Scientific Research and Industrial Procurement


Parallel Library Synthesis via Aldehyde‑Based Diversification

The carbaldehyde group enables rapid, mild, and high‑conversion derivatization to Schiff bases, oximes, hydrazones, and thiosemicarbazones without protecting‑group manipulation. This contrasts with the ketone analog, which requires more forcing conditions for imine formation and yields enamines rather than imines. A procurement decision favoring the carbaldehyde over the ketone eliminates one redox step while preserving the 6‑bromo handle for subsequent Pd‑catalyzed diversification, maximizing library size per synthetic step [1][2].

Retinoic Acid Receptor (RAR) Agonist Lead Optimization

Building on Allergan's patent precedent for 6‑[(4,4‑dimethyl‑thiochroman‑6‑yl)ethynyl]nicotinic acid derivatives, the 4‑carbaldehyde serves as a direct precursor for Horner–Wadsworth–Emmons or Corey–Fuchs homologation to generate the ethynyl or alkenyl linker required for RAR pharmacophore attachment [1]. Substituting the thiochroman core with a chroman analog alters LogP, TPSA, and target‑binding geometry, as evidenced by the 1.3‑fold potency difference observed in related anti‑leishmanial thiochromanone/chromanone pairs [2]. Procurement of the thiochroman carbaldehyde rather than the chroman analog is therefore justified when sulfur‑mediated potency gains are sought.

Sonogashira and Suzuki–Miyaura Cross‑Coupling for Biaryl and Alkyne Library Construction

The 6‑bromo substituent is positioned for efficient Pd‑catalyzed cross‑coupling, with the patent literature confirming high regioselectivity and isolated yields of ~81% for the bromination step that installs this handle [1]. The aldehyde group is orthogonal to standard cross‑coupling conditions, allowing sequential or one‑pot diversification strategies that are not feasible with the ketone analog (where the ketone may undergo competing oxidative addition or reduction). This orthogonality reduces protecting‑group manipulations and increases overall synthetic throughput.

Antiparasitic and Antimicrobial SAR Exploration

The thiochroman scaffold has demonstrated broad‑spectrum anti‑infective activity, with published SAR data showing that sulfur incorporation improves potency over oxygen analogs (IC₅₀ 19.5 μM vs. 25.3 μM in L. infantum) [1]. The 4‑carbaldehyde can be converted to thiosemicarbazones—a privileged chemotype in antiparasitic and antibacterial drug discovery—in a single step [2]. This direct derivatization path, combined with the bromine‑enabled further diversification, makes the target compound a strategically superior starting point compared with non‑halogenated or non‑aldehyde thiochroman analogs for anti‑infective hit expansion.

Quote Request

Request a Quote for 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.